Regioisomeric Identity: Para‑Pyridin‑4‑yl versus Meta‑Pyridin‑4‑yl Substitution Confers Distinct Physicochemical and Interaction Profiles
The target compound bears the pyridin‑4‑yl group at the para‑position of the benzyl ring, while the closest commercially available regioisomer, 4‑(3‑pyridin‑4‑yl‑benzyl)‑piperazine‑1‑carboxylic acid tert‑butyl ester (CAS 1043508‑39‑9), places the same substituent at the meta‑position . This positional difference alters the vector of the pyridyl nitrogen and the overall molecular shape, which can affect target binding and molecular recognition. In medicinal chemistry campaigns on related piperazine series, para‑substituted aryl‑benzyl‑piperazines have exhibited up to 10‑fold differences in receptor affinity and functional activity compared to their meta‑substituted counterparts, owing to differential interactions with hydrophobic pockets and hydrogen‑bonding networks [1].
| Evidence Dimension | Positional isomerism – para vs. meta pyridin‑4‑yl substitution on the benzyl ring |
|---|---|
| Target Compound Data | 4‑(4‑Pyridin‑4‑yl‑benzyl)‑piperazine‑1‑carboxylic acid tert‑butyl ester (CAS 1043508‑46‑8) |
| Comparator Or Baseline | 4‑(3‑Pyridin‑4‑yl‑benzyl)‑piperazine‑1‑carboxylic acid tert‑butyl ester (CAS 1043508‑39‑9, ACI‑05876) |
| Quantified Difference | Up to 10‑fold difference in binding affinity/functional activity reported for para‑ vs. meta‑substituted aryl‑benzyl‑piperazines in analogous chemotypes [1]. |
| Conditions | Class‑level inference from published SAR studies on aryl‑benzyl‑piperazine libraries; direct target‑compound data not available. |
Why This Matters
Selection of the correct regioisomer is critical because even a single‑position shift can translate into order‑of‑magnitude changes in biological activity, making the para‑pyridin‑4‑yl isomer indispensable for structure–activity relationship (SAR) studies that presuppose this specific geometry.
- [1] Ruhland T, Krog‑Jensen C, Rottländer M, et al. Substituted phenyl‑piperazine derivatives, their preparation and use. US Patent 6,699,864 B2. 2004. (Exemplifies SAR for aryl‑piperazine regioisomers.) View Source
